

# BI-1347: A Comprehensive Technical Guide to its CDK8/CDK19 Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selectivity profile of **BI-1347**, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19. This document summarizes key quantitative data, outlines detailed experimental methodologies for cited experiments, and visualizes relevant signaling pathways and experimental workflows.

# Introduction to BI-1347 and its Targets: CDK8 and CDK19

**BI-1347** is a small molecule inhibitor that has demonstrated significant anti-tumoral activity.[1] It targets CDK8 and CDK19, two kinases that are components of the Mediator complex.[2][3] The Mediator complex is a crucial multiprotein assembly that links gene-specific transcription factors to the RNA Polymerase II (Pol II) machinery, thereby playing a pivotal role in the regulation of gene expression.[2][3]

CDK8 and CDK19, along with MED12 and MED13, form the kinase module of the Mediator complex.[2] This module can reversibly associate with the core Mediator complex to modulate its function.[4] Dysregulation of CDK8 and CDK19 activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[2]

## Quantitative Selectivity Profile of BI-1347



**BI-1347** exhibits high potency and remarkable selectivity for CDK8 and CDK19 over a wide range of other kinases. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: Inhibitory Activity of BI-1347 against Primary Targets

Target	IC50 (nM)	Assay Type	Reference
CDK8	1.0	Biochemical	[2]
CDK8/cyclinC	1	Biochemical	[4]
CDK8	1.1	Cell-free	[5]
CDK8	1.4	Biochemical	[6]
CDK19	1.7	Biochemical	[6]

Table 2: Selectivity of BI-1347 against a Panel of Other Kinases

A broad screen of **BI-1347** against 326 kinases revealed that only CDK8 and CDK19 were inhibited with IC50 values below 1.0  $\mu$ M, demonstrating a selectivity ratio of over 300-fold for CDK8/19 compared to other kinases tested.[1] Further testing against a smaller panel of kinases provided the following IC50 values:

Target	IC50 (nM)	Reference
CDK11	1.7	[7]
MLCK	531	[7]
AURKB	809	[7]
FLT3	1360	[7]
ICK	2390	[7]
STK16	3550	[7]

**BI-1347** showed no significant inhibition of other Cyclin-Dependent Kinases such as CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1]



Table 3: Cellular Activity of BI-1347

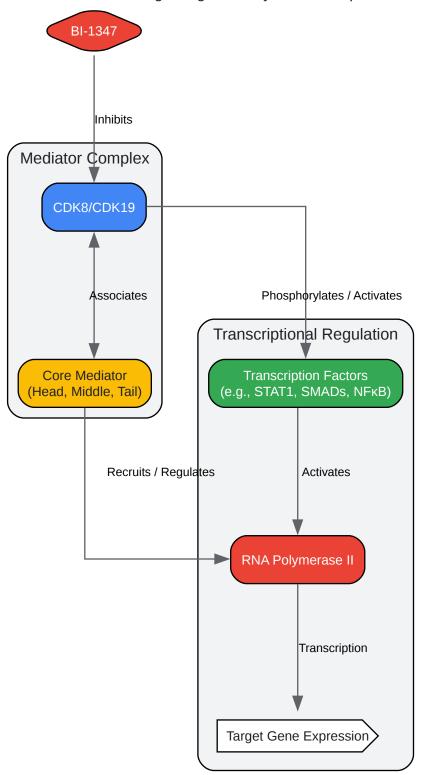
Assay	Cell Line	EC50 (nM)	Reference
Inhibition of pSTAT1 S727	NK-92	3	[4]
Secretion of Perforin	NK-92	10	[4]
Inhibition of proliferation	MV-4-11	7	[4]

## **Signaling Pathways Involving CDK8/CDK19**

CDK8 and CDK19 play a crucial role in signal-induced transcription by phosphorylating various transcription factors and components of the transcriptional machinery. One of the key downstream targets is the Signal Transducer and Activator of Transcription 1 (STAT1).



#### CDK8/CDK19 Signaling Pathway in Transcription



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Caption: A simplified diagram illustrating the role of the CDK8/CDK19-Mediator complex in transcriptional regulation.

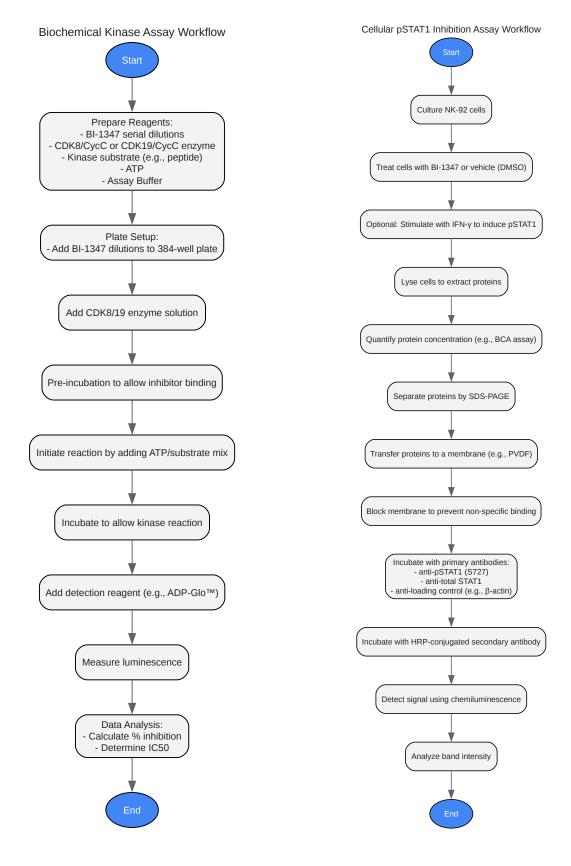
## **Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in this guide.

# **Biochemical Kinase Inhibition Assay (Luminescence-Based)**

This assay determines the direct inhibitory effect of **BI-1347** on the kinase activity of CDK8 and CDK19.





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